(1H-imidazol-4-yl)(phenyl)methanone
Overview
Description
(1H-imidazol-4-yl)(phenyl)methanone is a compound that features an imidazole ring attached to a phenyl group through a methanone linkage Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds The phenyl group is a benzene ring, a common aromatic hydrocarbon
Mechanism of Action
Target of Action
It is known that imidazole derivatives have a broad range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a range of biological activities, suggesting they have diverse molecular and cellular effects .
Action Environment
The properties of imidazole derivatives, such as their solubility, can be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
1H-Imidazol-5-yl(phenyl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in antimicrobial activity, such as those targeting Staphylococcus aureus and Escherichia coli . The nature of these interactions often involves the inhibition of enzyme activity, leading to antimicrobial effects. Additionally, this compound can bind to proteins, altering their function and stability.
Cellular Effects
The effects of 1H-Imidazol-5-yl(phenyl)methanone on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit antiproliferative effects on various cancer cell lines, including MCF7 and A549 . This compound can induce apoptosis and inhibit cell growth by affecting key signaling pathways and gene expression profiles.
Molecular Mechanism
At the molecular level, 1H-Imidazol-5-yl(phenyl)methanone exerts its effects through several mechanisms. It can bind to DNA, leading to changes in gene expression . Additionally, it can inhibit or activate enzymes, depending on the context of the interaction. The compound’s ability to form strong π–π stacking interactions with DNA base pairs further enhances its inhibitory effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Imidazol-5-yl(phenyl)methanone can change over time. The compound exhibits good stability and photostability, which is crucial for its long-term effects . Over extended periods, it can maintain its biological activity, although some degradation may occur. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged antiproliferative activity.
Dosage Effects in Animal Models
The effects of 1H-Imidazol-5-yl(phenyl)methanone vary with different dosages in animal models. At lower doses, it can exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . These effects can include liver and kidney toxicity, as well as hematological changes. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1H-Imidazol-5-yl(phenyl)methanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Understanding these pathways is essential for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
Within cells and tissues, 1H-Imidazol-5-yl(phenyl)methanone is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments. The compound’s ability to bind to transport proteins can enhance its cellular uptake and distribution, affecting its overall efficacy.
Subcellular Localization
The subcellular localization of 1H-Imidazol-5-yl(phenyl)methanone plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and increase its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-imidazol-4-yl)(phenyl)methanone can be achieved through various methods. One common approach involves the reaction of imidazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: (1H-imidazol-4-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
(1H-imidazol-4-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Comparison with Similar Compounds
(5-amino-2-methyl-1H-imidazol-4-yl)(phenyl)methanone hydrochloride: This compound has an additional amino group and a methyl group on the imidazole ring, which can alter its chemical and biological properties.
Bis(4-(1H-imidazol-1-yl)phenyl)methanone: This compound has two imidazole rings attached to a central phenyl group, making it a more complex ligand for coordination chemistry.
Uniqueness: (1H-imidazol-4-yl)(phenyl)methanone is unique due to its simple structure, which allows for easy modification and functionalization. Its ability to form stable complexes with metals and its potential biological activities make it a versatile compound for various applications.
Properties
IUPAC Name |
1H-imidazol-5-yl(phenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10(9-6-11-7-12-9)8-4-2-1-3-5-8/h1-7H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECHVIXTYBTMBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339419 | |
Record name | 1H-Imidazol-5-yl(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808416 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
61985-32-8 | |
Record name | 1H-Imidazol-5-yl(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1H-imidazol-4-yl)(phenyl)methanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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